molecular formula C21H23N3O4 B11223084 trans-N-(furan-2-ylmethyl)-4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

trans-N-(furan-2-ylmethyl)-4-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide

Cat. No.: B11223084
M. Wt: 381.4 g/mol
InChI Key: ZKTNLZATPDUEAG-UHFFFAOYSA-N
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Description

4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]-N-[(FURAN-2-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazolinone moiety, along with the furan and cyclohexane groups, makes this compound a unique candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]-N-[(FURAN-2-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials

    Formation of Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Furan Group: The furan group can be introduced via a nucleophilic substitution reaction using furan-2-carbaldehyde and appropriate nucleophiles.

    Attachment of Cyclohexane Group: The cyclohexane group can be attached through a reductive amination reaction using cyclohexanone and suitable amines.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]-N-[(FURAN-2-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Furan-2-carbaldehyde, anthranilic acid, formamide.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with different functional groups, which can be further studied for their biological activities.

Scientific Research Applications

4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]-N-[(FURAN-2-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]-N-[(FURAN-2-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The quinazolinone moiety is known to interact with DNA and proteins, affecting cellular processes such as replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Furan Derivatives: Compounds containing the furan ring with various functional groups.

    Cyclohexane Derivatives: Compounds with cyclohexane rings and different substituents.

Uniqueness

4-[(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)METHYL]-N-[(FURAN-2-YL)METHYL]CYCLOHEXANE-1-CARBOXAMIDE is unique due to the combination of the quinazolinone, furan, and cyclohexane moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H23N3O4

Molecular Weight

381.4 g/mol

IUPAC Name

4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C21H23N3O4/c25-19(22-12-16-4-3-11-28-16)15-9-7-14(8-10-15)13-24-20(26)17-5-1-2-6-18(17)23-21(24)27/h1-6,11,14-15H,7-10,12-13H2,(H,22,25)(H,23,27)

InChI Key

ZKTNLZATPDUEAG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3NC2=O)C(=O)NCC4=CC=CO4

Origin of Product

United States

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